BenchChemオンラインストアへようこそ!

DM1-PEG4-DBCO

Multidrug Resistance Antibody-Drug Conjugate In Vivo Efficacy

This DM1-PEG4-DBCO drug-linker conjugate features a hydrophilic PEG4 linker engineered to overcome MDR1-mediated resistance, offering superior intracellular retention vs. SMCC-linked constructs. The cleavable linker releases a membrane-permeable metabolite for potent bystander killing. It enables site-specific conjugation via DBCO click chemistry to generate homogeneous ADCs with an optimal DAR, addressing critical efficacy and safety challenges in solid tumor ADC development.

Molecular Formula C63H80ClN5O16
Molecular Weight 1198.8 g/mol
Cat. No. B11933182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM1-PEG4-DBCO
Molecular FormulaC63H80ClN5O16
Molecular Weight1198.8 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13-,41-15-/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1
InChIKeyKNGFBSMTZQRQKS-NUYSFHSXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maytansinoid DM4: Technical Overview and Procurement Context for ADC Payload-Linker Development


The compound [(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate represents a novel maytansinoid drug-linker construct. The maytansinoid core, structurally analogous to DM1 and DM4, is a potent microtubule-targeting agent that binds tubulin and suppresses microtubule dynamic instability [1]. The distinguishing feature is the hydrophilic PEG(4)-based linker terminating in a reactive maleimide group for site-specific antibody conjugation [2]. This linker design incorporates an enzymatically cleavable element intended for controlled intracellular payload release, a feature absent in simpler SMCC-DM1 constructs. The compound is intended as a cytotoxic warhead in next-generation antibody-drug conjugates (ADCs), where linker chemistry critically dictates pharmacokinetics, bystander killing, and the therapeutic window [3].

Why Generic Maytansinoid Payload Substitution Is Not Feasible: Linker-Dependent Pharmacology in DM4 ADCs


Generic substitution of maytansinoid payloads or their linkers is scientifically unsound due to profound differences in the pharmacology of the released metabolites. The target compound's hydrophilic PEG(4)-based linker and specific cleavable design are not interchangeable with the hydrophobic SMCC (used in T-DM1) or SPDB linkers (used in mirvetuximab soravtansine). These structural variations dictate intracellular processing, metabolite retention, and the degree of bystander killing. For instance, metabolites from disulfide-linked DM4 (e.g., SPDB-DM4) are highly lipophilic and readily cross cell membranes, causing potent bystander killing in antigen-negative cells [1]. Conversely, metabolites from uncleavable SMCC-DM1 conjugates (lysine-Nε-SMCC-DM1) are charged and membrane-impermeable, limiting their activity to antigen-positive cells [1]. The target compound's unique PEG linker is specifically engineered to bypass multidrug resistance mediated by MDR1, a common limitation of SMCC-linked conjugates, by altering the metabolite's efflux profile [2]. Therefore, substituting this compound with a standard DM1-SMCC or DM4-SPDB construct would yield an ADC with a fundamentally different efficacy, toxicity, and target-cell selectivity profile.

Quantitative Differentiation of the PEG(4)Mal-Linker Maytansinoid: Potency, Bystander Killing, and MDR Evasion


PEG(4)Mal-Linker Conjugates Exhibit Markedly Superior In Vivo Efficacy Against MDR1-Expressing Tumors Compared to SMCC-Linker Conjugates

In a direct head-to-head comparison using a xenograft model of MDR1-expressing human tumors, antibody-maytansinoid conjugates prepared with the PEG(4)Mal linker demonstrated markedly superior efficacy relative to conjugates using the nonpolar SMCC linker [1]. The study found that while both conjugates were tolerated similarly, the PEG(4)Mal-linked ADC was significantly more effective at eradicating tumors, thereby demonstrating an improved therapeutic index in a resistant setting [1]. This advantage is attributed to the retention of the cytotoxic metabolite in MDR1-expressing cells, whereas the metabolite from the SMCC-linked conjugate is efficiently effluxed by the MDR1 pump [2].

Multidrug Resistance Antibody-Drug Conjugate In Vivo Efficacy Linker Chemistry

PEG(4)Mal Linker Enables Superior Intracellular Metabolite Retention in MDR1-Expressing Cells vs. SMCC Linker

The superior in vivo efficacy of the PEG(4)Mal-linked conjugate is mechanistically linked to the enhanced intracellular retention of its primary cytotoxic metabolite in cells expressing the multidrug resistance protein MDR1 [1]. Following uptake into target cells, conjugates made with the PEG(4)Mal linker were processed to a cytotoxic metabolite that was retained by MDR1-expressing cells better than a metabolite of similar conjugates prepared with the nonpolar linker SMCC [1]. This indicates that the PEG(4)Mal linker design directly mitigates MDR1-mediated drug efflux, a common limitation of conventional maytansinoid ADCs [2].

Intracellular Retention Metabolite Analysis MDR1 Efflux ADC Pharmacology

Disulfide-Linked Maytansinoid Metabolites (e.g., DM4) Are ~1000-Fold More Cytotoxic than Charged Thioether-Linked Metabolites (e.g., Lysine-Nε-SMCC-DM1) When Added Extracellularly

The design of the linker dictates not only intracellular retention but also the ability of released metabolites to kill neighboring antigen-negative tumor cells—a phenomenon known as bystander killing [1]. In cell-based viability assays where metabolites were added extracellularly to mimic bystander exposure, the lipophilic metabolites of disulfide-linked conjugates (such as DM4 and S-methyl-DM4) were nearly 1000 times more cytotoxic than the more hydrophilic lysine-Nε-linker-maytansinoid metabolites derived from uncleavable thioether conjugates [1]. This massive difference in potency highlights that a cleavable linker design, such as the one in the target compound, is essential for achieving a potent bystander effect, which is critical for efficacy in tumors with heterogeneous antigen expression [2].

Bystander Killing Metabolite Potency Linker Cleavability ADC Design

Maytansinoid Conjugates with DAR 2-6 Demonstrate Superior Therapeutic Index Compared to Very High DAR (9-10) Conjugates

The drug-to-antibody ratio (DAR) is a critical quality attribute that profoundly influences ADC pharmacology [1]. A systematic preclinical evaluation of maytansinoid ADCs with varying DAR revealed that conjugates with DAR ranging from 2 to 6 possess a better therapeutic index than conjugates with very high DAR (~9-10) [1]. While in vitro potency increased consistently with DAR, in vivo, the very high DAR ADCs (DAR 9-10) exhibited rapid clearance and increased liver accumulation (24-28% ID/g) compared to lower-DAR conjugates (7-10% ID/g), resulting in decreased efficacy and a narrowed therapeutic window [1]. This finding underscores that the target compound, designed for site-specific conjugation to achieve a controlled DAR, can enable the optimal DAR range (2-6) for maximal therapeutic benefit, a key differentiator from randomly conjugated, high-DAR ADC preparations.

Drug-to-Antibody Ratio Therapeutic Window Pharmacokinetics ADC Optimization

Targeted Research and Industrial Application Scenarios for PEG(4)Mal-Maytansinoid Payload-Linker Conjugates


Development of Next-Generation ADCs for MDR1-Positive Cancers

This compound is ideally suited for conjugation to antibodies targeting tumor-associated antigens in cancers known to exhibit high MDR1 expression, such as relapsed/refractory breast, ovarian, and lung cancers. Evidence shows that PEG(4)Mal-linked conjugates are markedly more effective in eradicating MDR1-expressing xenograft tumors than SMCC-linked conjugates, demonstrating an improved therapeutic index [1]. The enhanced intracellular retention of the cytotoxic metabolite in MDR1-positive cells [2] directly addresses a key mechanism of resistance to first-generation ADCs like T-DM1, making this payload a strategic choice for overcoming drug resistance. [1]

Engineering ADCs for Solid Tumors with Heterogeneous Antigen Expression

For solid tumors where target antigen expression is heterogeneous, an ADC capable of eliciting a potent bystander killing effect is essential. The target compound's cleavable linker is designed to release a lipophilic, membrane-permeable metabolite. Class-level inference from disulfide-linked maytansinoids (like DM4) shows that their metabolites are nearly 1000-fold more cytotoxic to neighboring cells than the charged, non-permeable metabolites from uncleavable linkers (like SMCC) [3]. This design feature is critical for achieving robust tumor regression in settings where not all cancer cells express the target antigen. [3]

Site-Specific Conjugation to Optimize ADC Pharmacokinetics and Therapeutic Window

The terminal maleimide group on the PEG(4) linker enables site-specific conjugation to engineered cysteine residues on an antibody. This is a superior approach to random lysine conjugation, which yields heterogeneous ADC mixtures with varying drug-to-antibody ratios (DAR). Preclinical evidence demonstrates that maytansinoid conjugates with a controlled, lower DAR (range 2-6) possess a significantly better therapeutic index compared to very high DAR (9-10) conjugates, which suffer from rapid hepatic clearance and reduced efficacy [4]. Using this payload-linker in a site-specific conjugation strategy allows for the precise generation of homogeneous ADCs with an optimal DAR, maximizing efficacy while minimizing off-target toxicity. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DM1-PEG4-DBCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.